Cas no 2171489-91-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid
- 2171489-91-9
- EN300-1498262
-
- インチ: 1S/C28H34N2O5/c1-28(2,17-25(31)30-16-10-4-3-5-15-24(30)26(32)33)29-27(34)35-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23-24H,3-5,10,15-18H2,1-2H3,(H,29,34)(H,32,33)
- InChIKey: WAFVOFRIASBPCN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(C)CC(N1CCCCCCC1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 746
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 95.9Ų
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1498262-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1498262-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1498262-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1498262-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1498262-10000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1498262-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1498262-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1498262-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1498262-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]azocane-2-carboxylic acid |
2171489-91-9 | 50mg |
$2829.0 | 2023-09-28 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid (CAS: 2171489-91-9)
The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid (CAS: 2171489-91-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azocane backbone and fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its role as a building block for novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key findings in the latest research is the compound's ability to enhance the stability and bioavailability of peptide-based drugs. The Fmoc group, a well-established protecting group in solid-phase peptide synthesis (SPPS), contributes to the compound's resistance to enzymatic degradation, making it an attractive candidate for the development of orally bioavailable peptide therapeutics. Researchers have also explored its utility in the synthesis of cyclic peptides, which are increasingly recognized for their therapeutic potential due to their improved metabolic stability and target specificity.
In a recent study published in the Journal of Medicinal Chemistry, the compound was utilized as a key intermediate in the synthesis of a novel class of protease inhibitors. The study demonstrated that the incorporation of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid into the inhibitor scaffold significantly improved binding affinity and selectivity for the target enzyme. This finding underscores the compound's potential in the design of next-generation enzyme inhibitors with enhanced pharmacological properties.
Another area of active research involves the use of this compound in the development of prodrugs. Prodrug strategies are increasingly employed to overcome challenges associated with drug delivery, such as poor solubility and rapid metabolism. The unique structural features of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid make it an ideal candidate for prodrug design, as it can be readily modified to release active drug molecules under specific physiological conditions. Recent preclinical studies have shown promising results, with prodrugs derived from this compound exhibiting improved pharmacokinetic profiles and reduced off-target effects.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid. Researchers are actively exploring optimized synthetic routes and purification techniques to address these issues. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential applications in other therapeutic areas, such as oncology and neurodegenerative diseases.
In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid (CAS: 2171489-91-9) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its unique structural properties and demonstrated efficacy in peptide synthesis and drug development make it a valuable asset for the design of novel therapeutic agents. Continued research in this area is expected to yield further insights and applications, paving the way for innovative treatments in various disease areas.
2171489-91-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylazocane-2-carboxylic acid) 関連製品
- 937012-11-8(1-(benzenesulfonyl)-5-nitro-pyrrolo[2,3-b]pyridine)
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 1207017-29-5(N-butyl-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)
- 2034472-72-3(2,4-dimethyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 2248413-25-2(Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)
- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)
- 2172632-05-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)
- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)
- 1448139-42-1((2E)-3-(furan-3-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)prop-2-enamide)




